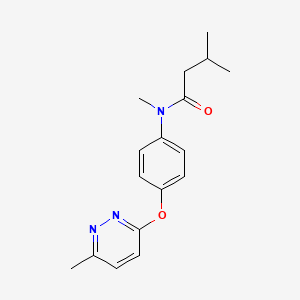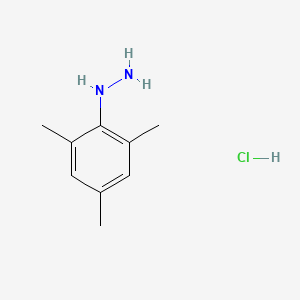
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is an organic compound featuring a unique structural arrangement that comprises a pyrimidine ring and a trifluoromethoxybenzenesulfonamide group. This compound, synthesized for various applications, demonstrates remarkable properties that are beneficial in numerous scientific fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves several key steps:
Formation of Pyrimidine Core: : Starting with the construction of the 4-ethyl-6-oxopyrimidine moiety. This can be achieved via a Biginelli reaction involving ethyl acetoacetate, urea, and an aldehyde under acidic conditions.
Linking the Pyrimidine and Ethyl Group: : The pyrimidine core undergoes alkylation with 2-bromoethanol to form an intermediate.
Formation of Trifluoromethoxybenzenesulfonamide: : Reacting 4-trifluoromethoxybenzenesulfonyl chloride with a suitable amine under basic conditions yields the sulfonamide part.
Coupling Reaction: : Finally, the intermediate from step 2 and the trifluoromethoxybenzenesulfonamide are coupled together using an appropriate coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
On an industrial scale, the synthesis process may be optimized through:
Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction rates and yields.
Green Chemistry Principles: : Minimizing the use of hazardous solvents and implementing environmentally friendly catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : The compound's pyrimidine ring can undergo redox reactions, though these are less common.
Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions can occur at the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate for oxidative transformations.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reduction processes.
Substitution Reagents: : Halides, sulfonates, and other electrophiles/nucleophiles depending on the desired transformation.
Major Products
The major products typically depend on the type of reaction:
Oxidation: : Potential formation of N-oxides.
Reduction: : Formation of reduced pyrimidine derivatives.
Substitution: : Diverse substituted derivatives based on the incoming group.
Wissenschaftliche Forschungsanwendungen
This compound finds wide-ranging applications in various fields:
Chemistry: : As a synthetic intermediate in organic synthesis.
Biology: : Used in biochemical assays and as a probe to study enzyme activities.
Medicine: : Potential pharmacological activities, including enzyme inhibition and receptor modulation.
Industry: : Utilized in the manufacture of fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group is key for binding, while the sulfonamide moiety enhances interaction stability. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, making it a versatile molecule for biological activity modulation.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamides and pyrimidine derivatives, N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its trifluoromethoxy group, which imparts unique electronic properties.
Similar Compounds
Sulfonamide Derivatives: : N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide
Pyrimidine Derivatives: : 4-ethyl-6-oxopyrimidin-1(6H)-yl)-ethyl-amine
Trifluoromethoxy Compounds: : 4-(trifluoromethoxy)benzenesulfonyl chloride
Each of these compounds showcases distinct biological and chemical properties, with this compound being particularly unique due to its trifluoromethoxybenzene moiety, influencing its binding affinity and reactivity.
Eigenschaften
IUPAC Name |
N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c1-2-11-9-14(22)21(10-19-11)8-7-20-26(23,24)13-5-3-12(4-6-13)25-15(16,17)18/h3-6,9-10,20H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKSERGWBYTQSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
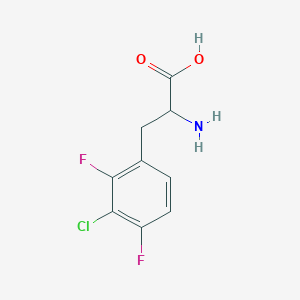
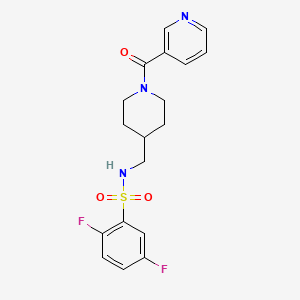
![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)
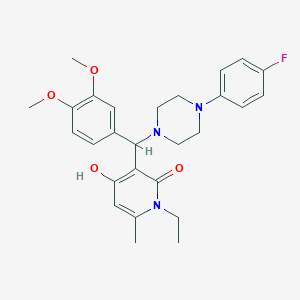
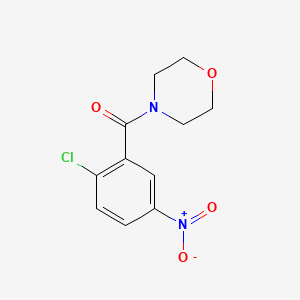
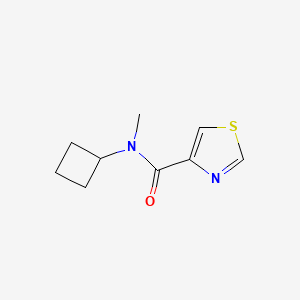


![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)



